Cas no 69624-79-9 (2"-O-(3,4,5-Trihydroxybenzoyl)-Hirsutrin)

2"-O-(3,4,5-Trihydroxybenzoyl)-Hirsutrin structure
69624-79-9 structure
Nome del prodotto:2"-O-(3,4,5-Trihydroxybenzoyl)-Hirsutrin
Numero CAS:69624-79-9
MF:C28H24O16
MW:616.480569839478
CID:2080755
PubChem ID:13889202

2"-O-(3,4,5-Trihydroxybenzoyl)-Hirsutrin Proprietà chimiche e fisiche

Nomi e identificatori

    • 2"-O-(3,4,5-Trihydroxybenzoyl)-Hirsutrin
    • quercetin 3-glucoside 2"-gallate
    • quercetin 3-O-(2"-O-galloyl)-glucoside
    • quercetin 3-O-(2''-galloyl)-bet
    • quercetin 3-O-(2'-O-galloyl)-beta-D-glucopyranoside
    • quercetin 3-O-beta-D-(2''-galloyl)-glucopyranoside
    • quercetin-3-O-(2''-O-galloyl)-beta-D-glucopyranoside
    • quercetin-3-O-(2''-O-galloyl-beta-D-glucopyranoside)
    • 69624-79-9
    • [2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate
    • Quercetin 3-(2-galloylglucoside)
    • FT-0689359
    • CHEBI:176235
    • 3,3',4',5,7-Pentahydroxyflavone 3-?-galactoside 2''-gallate
    • Quercetin 3-(2''-galloylgalactoside)
    • Hyperoside 2''-gallate
    • Quercetin 3-?-galactoside 2''-gallate
    • Quercetin 3-(2''-galloylglucoside)
    • CHEMBL459260
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]-
    • [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate
    • CS-0649309
    • HY-N11538
    • A-D-glucopyranoside
    • G89003
    • Quercetin-3-O-(2 inverted exclamation marka inverted exclamation marka-O-galloyl)-
    • [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate
    • Quercetin-3-O-(2-O-galloyl)-beta-D-glucopyranoside
    • Quercetin-3-O-(2a(2)a(2)-O-galloyl)-I(2)-D-glucopyranoside
    • BDBM50004200
    • DTXSID901232099
    • AKOS037514525
    • Inchi: InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2
    • Chiave InChI: PXGWEUQZDRUMRE-UHFFFAOYSA-N
    • Sorrisi: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 616.10643467g/mol
  • Massa monoisotopica: 616.10643467g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 7
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 273Ų
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.